molecular formula C12H17NO4 B14943216 Ethyl 5-(2-hydroxypropan-2-yl)-4-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate

Ethyl 5-(2-hydroxypropan-2-yl)-4-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate

Cat. No.: B14943216
M. Wt: 239.27 g/mol
InChI Key: BZZKRNRVRJDHBG-UHFFFAOYSA-N
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Description

Ethyl 5-(2-hydroxypropan-2-yl)-4-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate is a synthetic organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This particular compound is characterized by its unique structural features, including an ethyl ester group, a hydroxypropan-2-yl group, and a prop-1-en-2-yl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-hydroxypropan-2-yl)-4-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable β-keto ester and an α-hydroxy ketone, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction parameters, purification techniques, and quality control measures to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-hydroxypropan-2-yl)-4-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products with different functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a probe or ligand in biochemical assays and studies.

    Medicine: As a potential drug candidate or intermediate in pharmaceutical synthesis.

    Industry: As a specialty chemical in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-hydroxypropan-2-yl)-4-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structural features allow it to participate in various biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 5-(2-hydroxypropan-2-yl)-4-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate include other oxazole derivatives with different substituents. Examples include:

  • Ethyl 4-methyl-5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylate
  • Ethyl 5-(2-hydroxyethyl)-4-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

ethyl 5-(2-hydroxypropan-2-yl)-4-prop-1-en-2-yl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H17NO4/c1-6-16-11(14)9-8(7(2)3)10(17-13-9)12(4,5)15/h15H,2,6H2,1,3-5H3

InChI Key

BZZKRNRVRJDHBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1C(=C)C)C(C)(C)O

Origin of Product

United States

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